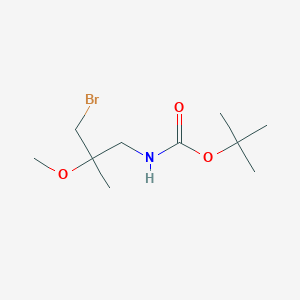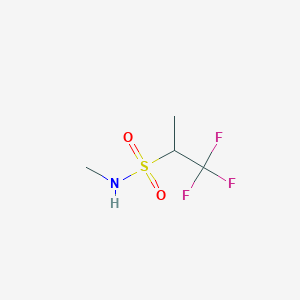![molecular formula C9H13N3O2 B13071736 Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with an aldehyde under acidic conditions to form the imidazo[1,5-a]pyrazine ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted imidazo[1,5-a]pyrazine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
- Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals, as it can interact with biological targets in ways that similar compounds cannot .
Propiedades
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-11-6-7-5-10-3-4-12(7)8/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGZLCIODBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)





![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)



